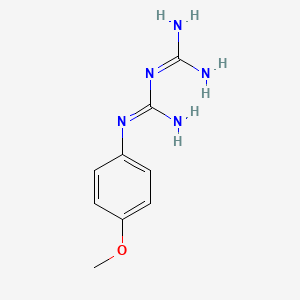

p-Methoxyphenylbiguanide

説明

p-Methoxyphenylbiguanide is a chemical compound that is related to the family of arylbiguanides. Arylbiguanides are known to react with various other compounds to form heterocyclic structures, which can be of interest in pharmaceutical applications. The specific compound p-Methoxyphenylbiguanide is mentioned in the context of a reaction with benzoylacetone, where it forms an eight-membered ring compound .

Synthesis Analysis

The synthesis of compounds related to p-Methoxyphenylbiguanide involves multi-step chemical reactions. For instance, a related compound, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was synthesized starting from anisole and anisole acid. This process included a Friedel-Crafts reaction, condensation with diethyl succinate, dehydration, another Friedel-Crafts cyclization, and hydrolysis under a catalytic amount of quaternary ammonium salt, resulting in a yield of 41.9% with a purity of 99.7% . Although this is not the direct synthesis of p-Methoxyphenylbiguanide, it provides insight into the complexity and potential steps involved in synthesizing related arylbiguanide compounds.

Molecular Structure Analysis

The molecular structure of p-Methoxyphenylbiguanide derivatives can be complex, as indicated by the formation of an eight-membered ring compound when reacted with benzoylacetone . The presence of the methoxy group on the phenyl ring likely influences the reactivity and the final structure of the synthesized compounds. The exact molecular structure of p-Methoxyphenylbiguanide itself is not detailed in the provided papers, but the related structures suggest a potential for forming heterocyclic compounds with pharmaceutical relevance.

Chemical Reactions Analysis

The chemical reactivity of p-Methoxyphenylbiguanide is highlighted by its ability to form an eight-membered ring compound when reacted with benzoylacetone in the presence of a proton source. This reaction yielded two isomers that could interconvert upon heating . This suggests that p-Methoxyphenylbiguanide can participate in ring-closure reactions, which is a valuable property in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of p-Methoxyphenylbiguanide are not detailed in the provided papers, the general properties of arylbiguanides can be inferred. Arylbiguanides are known to be reactive compounds that can form various heterocyclic structures. The presence of methoxy groups can influence the solubility, reactivity, and overall behavior of these compounds in chemical reactions. The ability of hydroxylated metabolites of related compounds, such as PBDEs, to form methoxylated derivatives, as seen in human serum and environmental samples, suggests that methoxy groups are significant in the bioaccumulation and environmental persistence of these compounds .

科学的研究の応用

-

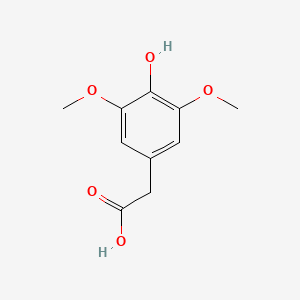

- Application: Polyphenols have been used in treatment for some health disorders due to their diverse health promoting properties. These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .

- Methods: The application of polyphenols such as flavonoids, catechin, tannins, and phenolic acids in the food industry as bio-preservative substances for foods and beverages can exert a superb activity on the inhibition of oxidative stress via different types of mechanisms .

- Results: The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties .

-

- Application: This natural compound derived from plants exhibits a wide range of biologically useful properties; therefore, during the last two decades it has been extensively tested for therapeutic and nutraceutical applications .

- Methods: The possibilities of using this dietary bioactive compound as a nutraceutical agent that may be used as functional food ingredient playing a vital role in the prevention and treatment of many chronic diseases is also discussed .

- Results: We present the antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities of p-MCA and methods of its lipophilization that have been developed so far to increase its industrial application and bioavailability in the biological systems .

-

- Application: Peptides have a wide range of applications in biomedical research, including disease diagnostics and drug components. They are used for the delivery of various therapeutic molecules such as nucleic acids, drugs, and imaging agents to cells and tissues .

- Methods: Synthetic peptides are relatively easy to synthesize and can be readily characterized. They can be manipulated to obtain large levels of gene expression, gene silencing, and even tumor targeting .

- Results: The use of synthetic peptides has greatly improved biomedical research and has found applications in various fields including biochemistry, molecular biology, and immunology .

-

Biguanides in Organic Chemistry :

- Application: Biguanides have applications in organic catalysis as triazine precursors and ligands in organo-metallic catalysis .

- Methods: The most efficient ways to synthesize symmetric and unsymmetric functionalized biguanides have been discussed .

- Results: The super basicity of biguanides, a consequence of their structure, has been presented .

-

- Application: Peptides have a wide range of applications in biomedical research, including disease diagnostics and drug components. They are used for the delivery of various therapeutic molecules such as nucleic acids, drugs, and imaging agents to cells and tissues .

- Methods: Synthetic peptides are relatively easy to synthesize and can be readily characterized. They can be manipulated to obtain large levels of gene expression, gene silencing, and even tumor targeting .

- Results: The use of synthetic peptides has greatly improved biomedical research and has found applications in various fields including biochemistry, molecular biology, and immunology .

-

Biguanides in Organic Chemistry :

- Application: Biguanides have applications in organic catalysis as triazine precursors and ligands in organo-metallic catalysis .

- Methods: The most efficient ways to synthesize symmetric and unsymmetric functionalized biguanides have been discussed .

- Results: The super basicity of biguanides, a consequence of their structure, has been presented .

特性

IUPAC Name |

1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFRZIDBWCMAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195770 | |

| Record name | Biguanide, 1-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Methoxyphenylbiguanide | |

CAS RN |

43191-41-9 | |

| Record name | N-(4-Methoxyphenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43191-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxyphenylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043191419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxyphenylbiguanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biguanide, 1-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-METHOXYPHENYLBIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3020KZD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

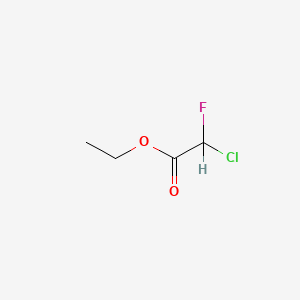

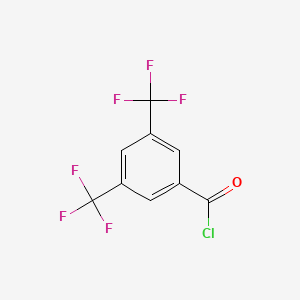

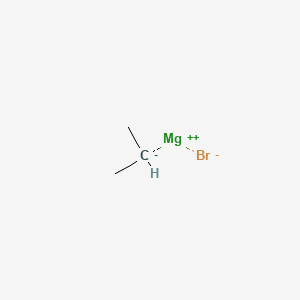

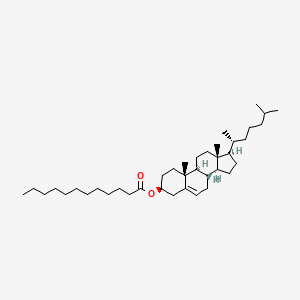

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。